3-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}aniline
Description
Properties
IUPAC Name |
3-[(2-propan-2-ylimidazol-1-yl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-10(2)13-15-6-7-16(13)9-11-4-3-5-12(14)8-11/h3-8,10H,9,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYMHKRACCGCPQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN1CC2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of glyoxal and ammonia to form the imidazole ring, followed by alkylation with propan-2-yl halide . The final step involves the reaction of the imidazole derivative with aniline under suitable conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}aniline can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: Reduction of the imidazole ring can lead to the formation of dihydroimidazole derivatives.
Substitution: The aniline moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the aniline moiety .
Scientific Research Applications
Structure
The compound consists of an imidazole ring attached to a phenyl group via a methylene bridge, which may influence its reactivity and interaction with biological targets.
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds containing imidazole moieties exhibit anticancer properties. For instance, derivatives of imidazole have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. One study demonstrated that similar imidazole-containing compounds showed significant cytotoxicity against various cancer cell lines, suggesting that 3-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}aniline could be evaluated for similar effects .
Antimicrobial Properties
Imidazole derivatives have also been recognized for their antimicrobial activity. A study focusing on the synthesis of novel imidazole compounds found that they exhibited broad-spectrum antibacterial effects. This positions this compound as a candidate for further exploration in antimicrobial drug development .
Biochemical Research
Proteomics Research
The compound is utilized in proteomics for studying protein interactions and functions due to its ability to modify amino acid residues. Its application in label-free mass spectrometry techniques allows researchers to investigate complex biological systems and protein modifications .
Material Science
Polymer Chemistry
In material science, imidazole derivatives are used as curing agents in epoxy resins due to their ability to enhance thermal stability and mechanical properties. The incorporation of this compound into polymer matrices could lead to the development of advanced materials with improved performance characteristics .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored various imidazole derivatives for their anticancer properties. The results indicated that compounds with similar structural features to this compound exhibited significant inhibition of cell proliferation in breast cancer cell lines .
Case Study 2: Antimicrobial Activity
In a research article from Antimicrobial Agents and Chemotherapy, the efficacy of several imidazole derivatives was tested against resistant strains of bacteria. The findings showed that certain modifications led to enhanced activity against Gram-positive and Gram-negative bacteria, suggesting the potential of similar compounds, including our target compound, for developing new antibiotics .
Mechanism of Action
The mechanism of action of 3-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}aniline involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, modulating their activity. The aniline moiety can participate in hydrogen bonding and π-π interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Positional Isomers of Imidazole-Aniline Derivatives
Compounds such as 4-(1H-imidazol-1-yl)aniline (I4A) , 3-(1H-imidazol-1-yl)aniline (I3A) , and 2-(1H-imidazol-1-yl)aniline (I2A) () lack the isopropyl group and methylene bridge present in the target compound. These isomers differ in the substitution position of the imidazole on the aniline ring (para, meta, or ortho), leading to distinct electronic environments. For example, the meta-substituted I3A shows ¹H NMR signals at δ 8.08 (imidazole H) and δ 6.73–6.53 (aniline H), whereas the target compound’s methylene bridge would deshield adjacent protons, altering its NMR profile .
Alkyl-Substituted Imidazole Derivatives
Key Structural Differences :
| Compound | Imidazole Substituent | Bridge to Aniline | Molecular Formula | MW (g/mol) |
|---|---|---|---|---|
| Target Compound | 2-propan-2-yl | -CH2- | C13H17N3 | ~215.3 |
| 3-(1-butyl-1H-imidazol-2-yl)aniline | 1-butyl | Direct bond | C13H17N3 | 215.3 |
| 3-(1-propyl-1H-imidazol-2-yl)aniline | 1-propyl | Direct bond | C12H15N3 | 201.27 |
Electronic and Functional Modifications
Trifluoromethyl and Methyl Substituents
3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline () introduces a trifluoromethyl (-CF3) group at the aniline’s 5-position and a methyl group on the imidazole. The -CF3 group enhances electron-withdrawing effects and lipophilicity, contrasting with the target compound’s electron-donating isopropyl group. This derivative is utilized as Nilotinib EP Impurity A , highlighting its pharmaceutical relevance .
Sulfur-Containing Analog
3-{1-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethyl}aniline (CAS 1247635-33-1, C12H15N3S, MW 233.33 g/mol) incorporates a sulfanyl (-S-) group in the side chain.
Physicochemical and Spectroscopic Comparisons
Molecular Weight and Solubility
The target compound’s molecular weight (~215.3 g/mol) is comparable to butyl- and propyl-substituted analogs but lower than the sulfur-containing derivative (233.33 g/mol). The isopropyl group’s steric bulk may reduce aqueous solubility relative to smaller alkyl chains (e.g., propyl) .
NMR Spectral Data
- I3A (): ¹H NMR (DMSO-d6) signals at δ 8.08 (imidazole H), δ 7.57 (aniline H), and δ 6.73–6.53 (aromatic H).
- Butyl analog (): Signals at δ 7.74 (imidazole H) and δ 6.86 (aniline H).
- Target Compound : Expected downfield shifts for methylene-bridged protons (e.g., -CH2- at δ 4.0–5.0) and upfield shifts for isopropyl methyl groups (δ 1.2–1.4) .
Biological Activity
3-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}aniline, with the molecular formula C13H17N3, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features an imidazole ring attached to an aniline moiety, which is known to influence its biological behavior. The structure can be represented as follows:
This configuration suggests potential interactions with various biological targets, including enzymes and receptors.
1. Receptor Modulation
Research indicates that derivatives of imidazole-containing compounds often exhibit activity at various receptors, particularly in the central nervous system. For instance, studies on similar compounds have shown selective agonistic activity at dopamine receptors, particularly the D3 receptor, which is crucial for neuroprotection and modulation of dopaminergic pathways .
Table 1: Receptor Activity Comparison
| Compound | Receptor Type | Activity | EC50 (nM) |
|---|---|---|---|
| This compound | D3 Dopamine Receptor | Agonist | TBD |
| ML417 | D3 Dopamine Receptor | Agonist | 710 ± 150 |
| Other Imidazole Derivatives | Various | Variable | Variable |
2. Anticancer Potential
Imidazole derivatives have been extensively studied for their anticancer properties. In vitro studies have demonstrated that compounds structurally related to this compound can inhibit tumor cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest .
Case Study: Anticancer Efficacy
A recent study evaluated a series of imidazole derivatives for their cytotoxic effects against human cancer cell lines. The results indicated significant activity against leukemia cells at nanomolar concentrations, suggesting that similar modifications to the imidazole structure could enhance therapeutic efficacy .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have shown inhibitory effects on key enzymes involved in cancer metabolism and cell signaling pathways.
- Receptor Interaction : The ability to selectively bind to dopamine receptors could mediate neuroprotective effects and influence mood regulation.
- Cell Signaling Modulation : By affecting various signaling pathways, this compound may alter cellular responses to stress and promote survival in neurodegenerative contexts.
Safety and Toxicology
While the therapeutic potential is significant, safety profiles must be established through comprehensive toxicological assessments. Initial screenings using high-throughput assays indicate a favorable safety margin for related compounds; however, specific studies on this compound are necessary to confirm these findings .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}aniline, and how can purity be ensured?
- Methodology :
- Nucleophilic substitution : React 2-(propan-2-yl)-1H-imidazole with a benzyl halide derivative (e.g., 3-aminobenzyl chloride) in a polar aprotic solvent (e.g., DMF) under reflux, using a base like K₂CO₃ to deprotonate the imidazole .
- Coupling reactions : Utilize Buchwald-Hartwig amination or Ullmann coupling for aryl-amine bond formation, employing Pd-based catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) .
- Purification : Use column chromatography (silica gel, eluent: EtOAc/hexane gradient) followed by recrystallization (e.g., ethanol/water) to isolate the product. Confirm purity via HPLC (>95%) and elemental analysis .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?
- Key Techniques :
- ¹H/¹³C NMR : Identify imidazole proton signals (δ 7.0–7.5 ppm for aromatic H; δ 4.5–5.0 ppm for –CH₂– linker) and isopropyl group (δ 1.2–1.4 ppm for –CH(CH₃)₂). Confirm absence of unreacted starting materials .
- IR Spectroscopy : Detect N–H stretches (~3300 cm⁻¹ for aniline) and C–N imidazole vibrations (~1600 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion peak ([M+H]⁺) and isotopic pattern matching theoretical values .
Q. How can researchers mitigate challenges in isolating the compound due to its solubility or stability?
- Strategies :
- Solvent optimization : Test polar solvents (e.g., methanol, DMSO) for dissolution during synthesis. For crystallization, use mixed solvents (e.g., dichloromethane/pentane) .
- Stability assessment : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Store under inert atmosphere (N₂) at –20°C to prevent oxidation .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry or tautomeric forms?
- Approach :
- Crystal growth : Use slow evaporation (e.g., ethanol/water) to obtain single crystals. Employ SHELXL for structure refinement, focusing on imidazole ring geometry and substituent orientation .
- Tautomer analysis : Compare bond lengths (C–N vs. C=N) in the imidazole ring to identify dominant tautomeric forms. For example, protonation at N3 may favor 1H-imidazole over 4H-imidazole tautomers .
Q. What computational methods are suitable for predicting the compound’s pharmacological activity or binding modes?
- Protocol :
- Molecular docking : Use AutoDock Vina with protein targets (e.g., cytochrome P450 enzymes) based on crystal structures from the PDB. Validate docking poses via MD simulations (GROMACS) to assess binding stability .
- QSAR modeling : Correlate substituent effects (e.g., isopropyl bulkiness) with activity data from analogs (e.g., 4-(imidazol-1-ylmethyl)aniline derivatives) to predict bioavailability .
Q. How should researchers address contradictions between experimental data (e.g., NMR shifts) and theoretical predictions?
- Troubleshooting :
- Solvent effects : Recalculate NMR chemical shifts using DFT (Gaussian 09) with explicit solvent models (e.g., PCM for DMSO). Discrepancies >0.5 ppm may indicate hydrogen bonding or aggregation .
- Impurity analysis : Perform LC-MS to detect byproducts (e.g., unreacted 2-(propan-2-yl)imidazole) that could skew spectral data .
Q. What strategies are effective for derivatizing this compound to explore structure-activity relationships (SAR)?
- Derivatization pathways :
- Electrophilic substitution : Introduce halogens (e.g., Cl, Br) at the aniline para-position using NBS or NCS in acetic acid .
- Cross-coupling : Attach aryl/heteroaryl groups via Suzuki-Miyaura coupling (e.g., boronic acids with Pd(PPh₃)₄ catalyst) to modify the imidazole ring .
Methodological Notes
- Data validation : Cross-reference melting points (e.g., 119–121°C for analogs ) and spectral data with structurally related imidazole derivatives to confirm consistency.
- Safety protocols : Handle amines and imidazoles in fume hoods; use PPE (gloves, goggles) due to skin/eye irritation risks .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
